molecular formula C54H36N2O4 B12518143 4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde

4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde

Cat. No.: B12518143
M. Wt: 776.9 g/mol
InChI Key: SFFIQXXUDLMGCH-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its anthracene core linked to phenylene and azanetriyl groups, each terminating in a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde typically involves a multi-step organic synthesis route. The process begins with the preparation of anthracene-9,10-diylbis(4,1-phenylene) as the core structure. This intermediate is then reacted with azanetriyl groups under controlled conditions to form the bis(azanetriyl) derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various substrates, altering their fluorescence and enabling their detection and analysis. The pathways involved include energy transfer processes and electron transfer mechanisms, which are crucial for its function as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is unique due to its combination of anthracene, phenylene, azanetriyl, and benzaldehyde groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise detection and analysis of molecular interactions .

Properties

Molecular Formula

C54H36N2O4

Molecular Weight

776.9 g/mol

IUPAC Name

4-(4-formyl-N-[4-[10-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C54H36N2O4/c57-33-37-9-21-43(22-10-37)55(44-23-11-38(34-58)12-24-44)47-29-17-41(18-30-47)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)42-19-31-48(32-20-42)56(45-25-13-39(35-59)14-26-45)46-27-15-40(36-60)16-28-46/h1-36H

InChI Key

SFFIQXXUDLMGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O

Origin of Product

United States

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